Ethanone, 1-(6-hydroxy-2,3-diphenyl-5-benzofuranyl)-2-phenyl-
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Overview
Description
1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with hydroxy and phenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of hydroxy and phenyl substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Scientific Research Applications
1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-1-phenylethanone
- 3-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone
- 4-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-3-phenylethanone
Uniqueness
1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone is unique due to its specific substitution pattern on the benzofuran core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, highlighting its importance in scientific research.
Biological Activity
Ethanone, 1-(6-hydroxy-2,3-diphenyl-5-benzofuranyl)-2-phenyl-, also referred to as 1-(6-hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C20H18O2
- CAS Number : 113769-36-1
- Molecular Weight : 302.36 g/mol
The compound features a benzofuran core with hydroxy and phenyl substituents. This unique structure contributes to its reactivity and biological activity.
Synthesis
The synthesis of Ethanone involves several steps:
- Formation of Benzofuran Core : This is typically achieved through cyclization reactions involving phenolic compounds.
- Substitution Reactions : Hydroxy and phenyl groups are introduced using electrophilic aromatic substitution methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Several studies have evaluated the anticancer activity of Ethanone and its derivatives:
- A study on benzofuran analogs revealed that compounds similar to Ethanone exhibited cytotoxic effects against various cancer cell lines including ME-180 (cervical), A549 (lung), and HT-29 (colon) cells. The mechanism involves interaction with tubulin, inhibiting cell division .
Antimicrobial Activity
Ethanone has shown potential antimicrobial properties against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
Research indicates that Ethanone may possess anti-inflammatory properties. It has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α .
The biological effects of Ethanone are attributed to its ability to interact with specific molecular targets:
- Tubulin Binding : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells.
- Cytokine Modulation : The compound modulates the expression of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Study on Anticancer Activity
In a comparative study conducted on various benzofuran derivatives, Ethanone demonstrated enhanced antiproliferative activity compared to standard chemotherapeutic agents like Combretastatin-A4. The study highlighted its selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index .
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of Ethanone indicated significant inhibition against multiple strains of bacteria. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics.
Properties
CAS No. |
113769-36-1 |
---|---|
Molecular Formula |
C28H20O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(6-hydroxy-2,3-diphenyl-1-benzofuran-5-yl)-2-phenylethanone |
InChI |
InChI=1S/C28H20O3/c29-24(16-19-10-4-1-5-11-19)22-17-23-26(18-25(22)30)31-28(21-14-8-3-9-15-21)27(23)20-12-6-2-7-13-20/h1-15,17-18,30H,16H2 |
InChI Key |
VPIGZMIDXDMVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C3C(=C2)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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